molecular formula C12H6Cl4 B1197948 3,3',4,4'-Tetrachlorobiphenyl CAS No. 32598-13-3

3,3',4,4'-Tetrachlorobiphenyl

Cat. No.: B1197948
CAS No.: 32598-13-3
M. Wt: 292 g/mol
InChI Key: UQMGJOKDKOLIDP-UHFFFAOYSA-N
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Description

3,3',4,4'-Tetrachlorobiphenyl (CAS 32598-13-3), also known as PCB 77, is a defined tetrachlorobiphenyl congener recognized as a critical tool in environmental and toxicological research . As a dioxin-like polychlorinated biphenyl (DL-PCB) with a planar structure and chlorination at both para and meta positions, it is a potent agonist of the aryl hydrocarbon receptor (AhR) . This mechanism underlies its use in studying the regulation of drug-metabolizing enzymes, cellular responses to environmental stressors, and its role in immunotoxicity and cardiotoxicity . Recent research applications include investigating its acute effects on immune function, such as the enhancement of Kv1.3 channel currents in human cells at trace concentrations (10 nM), which is linked to impaired macrophage activity and suppressed cytokine production . This compound is also vital in environmental science for developing and validating sensitive analytical methods, such as novel biosensors, for detecting PCBs in complex matrices . Furthermore, studies on its dermal absorption from different vehicles, including soil, are essential for accurate human health risk assessment . Provided as a high-purity Certified Reference Material, this compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,2-dichloro-4-(3,4-dichlorophenyl)benzene
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InChI

InChI=1S/C12H6Cl4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H
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InChI Key

UQMGJOKDKOLIDP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H6Cl4
Source PubChem
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DSSTOX Substance ID

DTXSID5022514
Record name 3,3',4,4'-Tetrachlorobiphenyl
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Molecular Weight

292.0 g/mol
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Physical Description

White solid; [MSDSonline]
Record name 3,3',4,4'-Tetrachlorobiphenyl
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Solubility

18.0X10-2 MG/L WATER
Record name 3,3',4,4'-TETRACHLOROBIPHENYL
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Vapor Pressure

0.0000164 [mmHg]
Record name 3,3',4,4'-Tetrachlorobiphenyl
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CAS No.

32598-13-3, 80333-65-9
Record name PCB 77
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Record name 3,4,3',4'-Tetrachlorobiphenyl
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Record name 1,1'-Biphenyl, 3,3',4,4'-tetrachloro-, labeled with carbon-14
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Record name 3,3',4,4'-Tetrachlorobiphenyl
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Record name 3,3',4,4'-TETRACHLOROBIPHENYL
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Record name 3,3',4,4'-TETRACHLOROBIPHENYL
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Melting Point

182-184 °C
Record name 3,3',4,4'-TETRACHLOROBIPHENYL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve the desired substitution pattern by adjusting the reaction conditions such as temperature, solvent, and the presence of catalysts. For instance, the use of iron(III) chloride as a catalyst can facilitate the chlorination process.

Industrial Production Methods: Industrial production of PCBs, including 3,3’,4,4’-Tetrachlorobiphenyl, was historically carried out through direct chlorination of biphenyl in the presence of a catalyst. This method allowed for the production of various PCB congeners by controlling the extent of chlorination .

Chemical Reactions Analysis

Types of Reactions: 3,3’,4,4’-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Catalysts such as cytochrome P450 enzymes are commonly involved in the oxidation of PCBs.

    Substitution: Reagents like sodium hydroxide can facilitate nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

Biological Effects

1. Immunotoxicity and Carcinogenicity
Research indicates that PCB 77 acts as a potent immunotoxic agent. It has been shown to impair immune function by inhibiting cytotoxic T-cell activity and antibody production through activation of the aryl hydrocarbon receptor (AhR). This receptor plays a crucial role in the body's response to environmental stressors and is implicated in various immunological pathways . Additionally, PCB 77 has been linked to an increased incidence of tumors in rodent models, particularly in the mammary and uterine tissues .

2. Endocrine Disruption
PCB 77 exhibits antiestrogenic properties, which can disrupt normal hormonal functions. Studies have demonstrated its ability to interfere with estrogen signaling pathways, potentially leading to reproductive health issues . The compound's structural characteristics enable it to mimic or block natural hormones, raising concerns about its effects on human endocrine systems.

Environmental Interactions

1. Sorption by Microplastics
Recent studies have investigated the sorption behavior of PCB 77 on microplastics in marine environments. The research found that microplastics can adsorb significant amounts of PCB 77, enhancing its bioavailability and transport within aquatic ecosystems. Factors such as particle size and temperature were shown to influence the sorption capacity, with smaller particles exhibiting higher adsorption rates . This interaction poses risks not only to marine organisms that ingest microplastics but also to the broader food web.

2. Soil Contamination and Remediation
PCB 77 has been detected in contaminated soils resulting from historical industrial activities. Its persistence in soil matrices necessitates thorough risk assessments for human exposure and ecological impacts. Remediation efforts often focus on bioremediation techniques utilizing plants capable of uptaking PCBs from contaminated sites. For example, research has explored the use of poplar trees and switchgrass in hydroponic systems to reduce PCB concentrations in soil .

Case Studies

Study Focus Findings Reference
ImmunotoxicityPCB 77 reduces immune function by inhibiting T-cell activity; linked to increased tumor incidence.
Microplastic InteractionEnhanced sorption of PCB 77 by microplastics; factors affecting sorption include particle size and environment.
Soil RemediationUse of poplar trees for phytoremediation; effective in reducing PCB levels in contaminated soils.

Health Implications

The exposure to PCB 77 poses significant health risks due to its carcinogenic potential and endocrine-disrupting effects. Epidemiological studies suggest associations between PCB exposure and various health outcomes, including reproductive disorders and certain cancers . The persistence of PCBs in the environment means that even decades after their ban, they continue to pose risks through food chains and environmental contamination.

Mechanism of Action

The mechanism of action of 3,3’,4,4’-Tetrachlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate the transcription of various genes involved in xenobiotic metabolism. This activation can lead to the production of enzymes such as cytochrome P450, which further metabolize the compound into hydroxylated derivatives. These metabolites can exert toxic effects by interfering with cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar PCB Congeners

Structural and Physicochemical Properties

PCB congeners differ in chlorine substitution patterns, which dictate planarity, receptor binding, and toxicity. Key comparisons include:

Congener Chlorine Positions Dihedral Angle (°) Planarity AhR Binding Affinity
PCB 77 3,3',4,4' 37.09 Coplanar High
2,2',4,4'-TCB 2,2',4,4' 68.27 Non-coplanar Low
3,3',5,5'-TCB 3,3',5,5' 90.00 Non-coplanar Negligible
PCB 126 (3,3',4,4',5-PeCB) 3,3',4,4',5 37.35 Coplanar Very High
  • PCB 77 has non-ortho chlorines, allowing for a near-coplanar structure (dihedral angle ~37°), which enhances AhR binding .
  • 2,2',4,4'-TCB (ortho-substituted) is non-coplanar, reducing its dioxin-like activity but increasing interactions with non-AhR pathways (e.g., arachidonic acid release) .

Toxicological Profiles

AhR-Mediated Effects
  • PCB 77 : Activates AhR, leading to cytochrome P450 induction (e.g., CYP1A1) and oxidative stress. In rainbow trout, it elevates liver glutathione reductase (7-fold) and superoxide dismutase (SOD) activity .
  • PCB 126 : A pentachlorinated congener with higher AhR affinity than PCB 77, causing more potent CYP1A induction and developmental toxicity .
  • 2,2',4,4'-TCB : Fails to activate AhR but induces cyclooxygenase-2 (COX-2) mRNA and arachidonic acid release in HL-60 cells, suggesting pro-inflammatory effects absent in PCB 77 .
Developmental Toxicity
  • PCB 77 : Causes long-term striatal dopamine depletion in mice and thymic atrophy in chick embryos .
Endocrine Disruption
  • PCB 77: Exhibits antiestrogenic activity via AhR-ER crosstalk, inhibiting 17β-estradiol-induced cell proliferation in breast cancer cells and mammary tumor growth in rats.
  • 2,3,3',4,4'-PeCB (PCB 105): A mono-ortho congener with weaker antiestrogenic effects compared to PCB 77 .

Environmental Behavior and Degradation

Parameter PCB 77 2,2',4,4'-TCB PCB 126
Persistence High (resists hydrolysis) Moderate Very High
Photodegradation Slow (TiO₂/H₂O₂ required) Faster under UV Resistant
Microbial Degradation Degraded by Paenibacillus sp. MT2 (65% efficiency) Limited data Resistant to most pathways
  • PCB 77 forms stable aggregates with nano-TiO₂ in water, enhancing physical damage to algal cells via ROS production .
  • 2,2',4,4'-TCB degrades more readily under UV light due to less steric hindrance .

Key Research Findings

Mechanistic Differences : PCB 77’s coplanarity drives AhR-mediated toxicity, while ortho-substituted congeners like 2,2',4,4'-TCB act through inflammatory pathways (e.g., COX-2) .

Species-Specific Responses : In trout, PCB 77 upregulates antioxidant enzymes in liver and muscle, whereas mammals show thymic atrophy and neurotoxicity .

Risk Assessment: PCB 77 is a benchmark for dioxin-like PCBs, with toxicity equivalence factors (TEFs) lower than PCB 126 but higher than mono-ortho congeners .

Biological Activity

3,3',4,4'-Tetrachlorobiphenyl (PCB77) is a member of the polychlorinated biphenyl (PCB) family, known for its environmental persistence and potential toxicity. This compound has garnered attention due to its biological activity, particularly its effects on endocrine function, immune response, and neurodevelopment. This article reviews the biological activity of PCB77, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PCB77 has the chemical formula C12H6Cl4 and is characterized by four chlorine atoms attached to the biphenyl structure. Its planar conformation contributes to its biological activity by facilitating interactions with various cellular receptors.

PCB77 exhibits several mechanisms through which it exerts its biological effects:

  • Aryl Hydrocarbon Receptor (AhR) Activation : PCB77 is a potent activator of AhR, leading to altered gene expression related to xenobiotic metabolism and immune function .
  • Ion Channel Modulation : PCB77 enhances the activity of voltage-gated potassium channels (Kv1.3), which plays a crucial role in T-cell activation and proliferation. This modulation may impair immune responses by altering cytokine production in macrophages .
  • Endocrine Disruption : PCB77 has been shown to exhibit antiestrogenic properties, affecting hormone signaling pathways in mammalian systems .

Immune System Impact

Research indicates that PCB77 can suppress immune function. For instance:

  • Cytokine Production : Exposure to PCB77 in lipopolysaccharide (LPS)-stimulated macrophages resulted in increased production of pro-inflammatory cytokines like TNF-α while decreasing anti-inflammatory cytokines such as IL-10 .
  • T-cell Function : The enhancement of Kv1.3 currents by PCB77 may lead to dysregulation of T-cell activation, potentially contributing to autoimmune conditions and impaired immune surveillance .

Neurodevelopmental Effects

Studies have shown that perinatal exposure to PCB77 can lead to neurobehavioral deficits:

  • In neonatal mice exposed to PCB77, significant changes in behavior and cholinergic receptor function were observed, suggesting long-term impacts on neurodevelopment .

Carcinogenic Potential

PCB77 has been implicated in cancer risk:

  • It has been associated with an increased incidence of uterine and breast tumors in rodent models. The mechanism is believed to involve disruption of hormonal signaling pathways and direct genotoxic effects .

Case Studies

StudyFindings
Zhu et al. (2024)Demonstrated that acute exposure to PCB77 enhances Kv1.3 currents in human macrophages, leading to impaired immune function .
Overmann et al. (1987)Reported neurobehavioral changes in rats exposed perinatally to PCBs, including decreased performance on cognitive tasks .
EPA Toxicant ProfileHighlighted the teratogenic effects of PCBs, including malformations in offspring following maternal exposure during gestation .

Q & A

Basic: How to structurally identify and confirm PCB77 in environmental samples?

Answer:
PCB77 (CAS 32598-13-3) can be identified using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) . Key steps include:

  • Sample preparation : Solid-phase extraction (SPE) for water matrices or Soxhlet extraction for sediments/soil, followed by cleanup using silica gel columns to remove interferents .
  • Chromatographic separation : Use a DB-5MS capillary column (60 m × 0.25 mm × 0.25 µm) with helium carrier gas. PCB77 elutes at ~25–28 minutes under programmed temperature conditions (50°C to 300°C) .
  • Mass spectrometric confirmation : Monitor molecular ions at m/z 291.988 (M⁺) and characteristic fragment ions (e.g., m/z 256.93 for Cl₃ loss). Quantify against deuterated internal standards (e.g., [¹³C₁₂]-PCB77) to correct for matrix effects .

Basic: What are the detection limits for PCB77 in aqueous samples?

Answer:
The method detection limit (MDL) for PCB77 in water is 169 pg/L using EPA Method 1668a. Recovery rates average 60% with a relative standard deviation (RSD) of ≤40% . For soil/sediment, MDLs are higher (~0.1–0.5 ng/g dry weight) due to matrix complexity. Ensure calibration curves span 1–500 pg/µL to maintain linearity (R² > 0.995) .

Advanced: How to design a developmental toxicity study for PCB77 in murine models?

Answer:
Experimental design considerations :

  • Dosing regimen : Administer PCB77 via oral gavage (0.1–100 µg/kg/day) to pregnant mice from gestational day (GD) 7 to GD15. Include vehicle controls (corn oil) and positive controls (e.g., TCDD) .
  • Endpoints : Assess fetal weight, skeletal malformations (e.g., cleft palate), and hepatic cytochrome P450 induction (CYP1A1/1A2 activity via EROD assay) .
  • Statistical analysis : Use non-parametric tests (e.g., Kruskal-Wallis) for skewed data and logistic regression for dose-response modeling .

Key findings : PCB77 at ≥10 µg/kg reduces fetal weight by 15–20% and increases resorption rates (20–25%) via AhR-mediated pathways .

Advanced: How to resolve contradictions in reported estrogenic vs. antiestrogenic activities of PCB77?

Answer:
Discrepancies arise from model-specific responses and concentration thresholds :

  • In vitro : PCB77 (1–10 µM) exhibits antiestrogenic activity in MCF-7 cells by inhibiting 17β-estradiol (E2)-induced proliferation (IC₅₀ = 5 µM) via AhR-ERα crosstalk. No ER binding is observed at <10 µM .
  • In vivo : At low doses (0.1–1 µg/kg), PCB77 suppresses uterine progesterone receptor (PR) expression in mice but does not mimic E2 effects. Conflicting reports of ER agonism may stem from metabolite interactions (e.g., hydroxylated derivatives) .
    Methodological recommendation : Pair ER-binding assays with transcriptional reporter systems (e.g., ERE-luciferase) to distinguish direct vs. indirect effects .

Advanced: What are effective degradation strategies for PCB77 in contaminated matrices?

Answer:
Nanomaterial-mediated degradation :

  • Nano zero-valent iron (nZVI) : Achieves 90% degradation of PCB77 (10 mg/L) in 72 hours under anaerobic conditions via reductive dechlorination (pseudo-first-order rate k = 0.0177 h⁻¹). Key intermediates: 3,3',4-trichlorobiphenyl and biphenyl .
  • Dielectric barrier discharge (DBD) plasma : Degrades 95% of PCB77 (50 µg/L) in 30 minutes via hydroxyl radical (•OH) attack. Toxicity assays (Microtox®) confirm reduced mutagenicity post-treatment .

Optimization : Use co-solvents (e.g., ethanol) to enhance PCB77 solubility and adjust pH to 5–7 for optimal nZVI reactivity .

Advanced: How to quantify AhR activation by PCB77 in cellular models?

Answer:
Recombinant reporter assays :

  • Transfect HepG2 cells with a AhR-responsive luciferase construct (e.g., pGudLuc6.1). Expose to PCB77 (0.1–10 µM) for 24 hours .
  • Competitive inhibition : Co-treat with CH223191 (10 µM), an AhR antagonist, to confirm specificity. PCB77 induces luciferase activity 8–10-fold vs. controls, comparable to TCDD .
  • Nuclear translocation tracking : Use GFP-tagged AhR in live-cell imaging. PCB77 (1 µM) induces nuclear accumulation within 2 hours, blocked by cycloheximide (translation inhibitor) .

Advanced: How does PCB77 compare to other non-ortho PCBs in environmental persistence?

Answer:
PCB77 (log Kow = 5.97) exhibits higher bioaccumulation than ortho-substituted PCBs (e.g., PCB52, log Kow = 5.50) but lower than coplanar PCB126 (log Kow = 6.89). Its half-life in aerobic soils is ~180 days vs. 300 days for PCB126. Key degradation pathways: microbial reductive dechlorination (anaerobic) > photolysis (UV-C) .

Advanced: What analytical challenges arise in quantifying PCB77 in biological tissues?

Answer:
Key challenges :

  • Lipid interference : Use accelerated solvent extraction (ASE) with hexane:acetone (1:1) followed by sulfuric acid cleanup to remove co-extracted lipids .
  • Isomer co-elution : PCB77 may co-elute with PCB81 (3,4,4',5-Tetrachlorobiphenyl). Differentiate via MS/MS transitions (PCB77: m/z 256.93 → 221.89; PCB81: m/z 256.93 → 186.90) .
  • Low recovery in liver : Spike with [¹³C]-PCB77 to correct for matrix suppression (recovery improves from 45% to 75%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',4,4'-Tetrachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
3,3',4,4'-Tetrachlorobiphenyl

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